molecular formula C16H12ClN5O3 B080256 4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 13458-81-6

4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No.: B080256
CAS No.: 13458-81-6
M. Wt: 357.75 g/mol
InChI Key: DQQZSKXVLOLAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The presence of the chloro and nitro groups on the phenyl ring, along with the pyrazolinone moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these steps include sodium nitrite (NaNO2) for diazotization and sodium hydroxide (NaOH) for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reagent concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo bond can be reduced to form corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium dithionite (Na2S2O4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Reduction of the azo bond: Produces corresponding aromatic amines.

    Substitution of the chloro group: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one has several applications in scientific research:

    Chemistry: Used as a dye or pigment due to its vibrant color.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of colored materials, inks, and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. The presence of the nitro and chloro groups enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-[(2-Nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-[(2-Chloro-4-methylphenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

The unique combination of the chloro and nitro groups in this compound imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs. This compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-14-8-7-12(22(24)25)9-13(14)17/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQZSKXVLOLAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884611
Record name 3H-Pyrazol-3-one, 4-[2-(2-chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13458-81-6
Record name 4-[2-(2-Chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13458-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 4-(2-(2-chloro-4-nitrophenyl)diazenyl)-2,4-dihydro-5-methyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013458816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 4-[2-(2-chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 4-[2-(2-chloro-4-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.